molecular formula C9H8O5 B11900739 3,5,7-Trihydroxychroman-4-one CAS No. 139503-88-1

3,5,7-Trihydroxychroman-4-one

Cat. No.: B11900739
CAS No.: 139503-88-1
M. Wt: 196.16 g/mol
InChI Key: BILGYFCIODXDLL-UHFFFAOYSA-N
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Description

3,5,7-Trihydroxychroman-4-one is a flavonoid compound known for its significant biological activities. It belongs to the class of oxygen-containing heterocycles and is structurally characterized by a chroman-4-one core with three hydroxyl groups at positions 3, 5, and 7. This compound is found in various natural sources and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trihydroxychroman-4-one typically involves the Pechmann condensation reaction. This method includes the reaction of substituted phenols with cinnamic acid in the presence of polyphosphoric acid, followed by heating in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the above-mentioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3,5,7-Trihydroxychroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

3,5,7-Trihydroxychroman-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,7-Trihydroxychroman-4-one involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Uniqueness: 3,5,7-Trihydroxychroman-4-one is unique due to its specific hydroxylation pattern and its ability to interact with multiple molecular targets, making it a versatile compound in various scientific and industrial applications .

Properties

CAS No.

139503-88-1

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

3,5,7-trihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H8O5/c10-4-1-5(11)8-7(2-4)14-3-6(12)9(8)13/h1-2,6,10-12H,3H2

InChI Key

BILGYFCIODXDLL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)O

Origin of Product

United States

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